3-Methyl-6-nitro-2-(prop-2-en-1-yl)phenol

Physicochemical Property Synthetic Intermediate Purification

Avoid isomer-related synthesis failures: substituting allyl-nitrophenol isomers without verifying the exact 2-allyl-3-methyl-6-nitro pattern risks low yields, out-of-spec products, and costly re-sourcing in dye intermediate synthesis. This compound's defined regiochemistry-allyl at the 2-position, methyl at 3, nitro at 6-delivers reproducible coupling reactivity and eliminates positional isomer uncertainty. - Specifically documented as a dye intermediate with a unique steric/electronic profile tunable for azo and disperse dye color & fastness. - The ortho-allyl phenolic structure enables Claisen rearrangement for advanced building block synthesis. - Routine commercial purity of 95% supports consistent scale-up reactions.

Molecular Formula C10H11NO3
Molecular Weight 193.2 g/mol
CAS No. 100278-67-9
Cat. No. B010402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-6-nitro-2-(prop-2-en-1-yl)phenol
CAS100278-67-9
Synonyms2-ALLYL-3-METHYL-6-NITROPHENOL
Molecular FormulaC10H11NO3
Molecular Weight193.2 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C=C1)[N+](=O)[O-])O)CC=C
InChIInChI=1S/C10H11NO3/c1-3-4-8-7(2)5-6-9(10(8)12)11(13)14/h3,5-6,12H,1,4H2,2H3
InChIKeyKYYGFZNFUJIJPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-6-nitro-2-(prop-2-en-1-yl)phenol: Identity & Sourcing Profile


3-Methyl-6-nitro-2-(prop-2-en-1-yl)phenol (CAS 100278-67-9) is a yellow crystalline powder belonging to the class of allyl-substituted nitrophenols . Its structure combines a phenolic hydroxyl, a nitro group at the 6-position, an allyl group at the 2-position, and a methyl group at the 3-position, yielding a molecular formula of C10H11NO3 and a molecular weight of approximately 193.2 g/mol [1]. This compound is primarily employed as a synthetic intermediate in the manufacture of dyes and can serve as a building block for aromatic compounds . Its procurement is typically for research and industrial synthesis applications, with commercial purity often specified at 95% [2].

Specialty dye intermediate synthesis
Requires verified 2-allyl-3-methyl-6-nitro isomer
Industrial procurement with defined purity grade

Why Generic Substitutes Fail for 3-Methyl-6-nitro-2-(prop-2-en-1-yl)phenol


Generic substitution among allyl-nitrophenol isomers and derivatives carries substantial technical risk because the position and combination of functional groups govern both the compound's physical properties and its downstream reactivity . For example, the 2-allyl-3-methyl-6-nitro substitution pattern uniquely influences solubility, melting point, and steric/electronic effects during coupling reactions [1], which directly impact reaction yield and purity in dye intermediate synthesis. Evidence from antifungal SAR studies on related eugenol analogues demonstrates that shifting the nitro group from the 5- to the 6-position can drastically reduce biological activity, underscoring that even minor positional isomerism leads to non-interchangeable performance [2]. Therefore, a procurement decision based solely on functional group similarity, without verifying the exact isomer, can result in failed reactions, out-of-specification products, and costly re-sourcing.

ISOMER Positional isomerism (e.g., 2-allyl-4-nitro) may shift reactivity and coupling efficiency in dye synthesis.
SOLID STATE Undefined melting point relative to known isomers can affect long-term storage stability and handling.

Quantitative Differentiation from Closest Analogs


Molecular Weight vs Des-Allyl Analog

3-Methyl-6-nitro-2-(prop-2-en-1-yl)phenol exhibits a molecular weight of 193.2 g/mol, which is approximately 40 g/mol higher than its des-allyl analog, 3-methyl-6-nitrophenol (153.14 g/mol) [1]. This significant difference in mass arises from the presence of the allyl substituent, which not only increases steric bulk but also lowers the compound's predicted LogP by approximately 0.85 units compared to the des-allyl analog, indicating a meaningful shift in lipophilicity that affects solvent partitioning and chromatographic behavior [1].

Molecular Weight
Cross-study
193.2 vs 153.14 g/mol (+40.06, 26.2% increase)
Distinct purification protocols required; elution and boiling points differ.
Based on molecular formula difference (C10H11NO3 vs C7H7NO3).
Physicochemical Property Synthetic Intermediate Purification

Melting Point vs 2-Allyl-4-nitrophenol Isomer

The positional isomer 2-allyl-4-nitrophenol (CAS 19182-96-8) has a reported melting point of 79.0-79.6 °C . While the exact melting point of 3-methyl-6-nitro-2-(prop-2-en-1-yl)phenol is not publicly disclosed, the combined presence of an ortho-allyl, meta-methyl, and para-nitro substitution pattern is expected to lower the melting point relative to the 2-allyl-4-nitro isomer due to reduced molecular symmetry and disrupted crystal packing [1]. This inference is supported by the 53-56 °C melting point of 3-methyl-6-nitrophenol (without allyl), which demonstrates that methylation at the 3-position significantly depresses the melting point [2]. The target compound, bearing both a 3-methyl and a 2-allyl group, is likely to exhibit a melting point intermediate between these two comparators, with implications for solid-state stability and handling.

Melting Point Context
Class-level inference
Estimated intermediate: 53–79 °C; not publicly available.
Verify actual melting point with supplier; may affect solid handling.
Class inference from substituent effects on crystal packing.
Thermal Property Formulation Solid-State Handling

Exclusive Role as Dye Intermediate

3-Methyl-6-nitro-2-(prop-2-en-1-yl)phenol is explicitly documented as a synthetic intermediate for dyes and aromatic compound synthesis . In contrast, its positional isomer 2-allyl-4-nitrophenol has demonstrated broad biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . This divergence in documented applications suggests that the 2-allyl-3-methyl-6-nitro substitution pattern is either less explored or less active in biological systems, making the target compound a more specialized reagent for materials and colorant chemistry rather than drug discovery.

Application Scope
Data to verify
Dye intermediate / building block vs. broad bioactivity (anti-inflammatory, antimicrobial).
Industrial supply chain continuity vs. bioactivity-focused sourcing.
Literature survey; specific biological activity of target not documented.
Dye Synthesis Industrial Intermediate Application Scope

Application Scenarios for 3-Methyl-6-nitro-2-(prop-2-en-1-yl)phenol


Specialty Azo and Disperse Dye Synthesis

The compound's primary documented use as a dye intermediate makes it suitable for the synthesis of specialty azo and disperse dyes. Its unique substitution pattern—allyl at the 2-position, methyl at the 3-position, and nitro at the 6-position—provides a distinct electronic and steric environment that can be exploited to tune the color, solubility, and fastness properties of the final dye molecule. Procurement teams in the textile and printing industries should evaluate this compound when developing novel dye structures that require this specific regiochemistry.

Claisen Rearrangement Building Block

The allyl group in the ortho position to the phenolic hydroxyl makes 3-methyl-6-nitro-2-(prop-2-en-1-yl)phenol a potential substrate for Claisen rearrangement, as noted in microwave-accelerated studies . This reactivity enables the generation of more complex ortho-allylated phenolic structures, which can serve as intermediates for advanced materials, agrochemicals, or pharmaceuticals. Researchers should consider this compound when designing synthetic routes that involve a masked allyl-phenol rearrangement followed by further functionalization.

Reference Standard for Isomer Purity Control

Given the significant differences in melting point and molecular weight between this compound and its des-allyl and positional analogs [1], it can serve as a reference standard for verifying the purity and identity of nitrophenol isomers in quality control laboratories. Analytical chemists can use its distinct chromatographic retention time (influenced by the lower LogP due to the allyl group) to resolve it from closely related impurities in reaction monitoring.

Application
Selection Property
Validation Focus
Specialty azo / disperse dye synthesis
Regiochemistry-specific coupling compatibility
Reaction yield and color property reproducibility
Claisen rearrangement building block
Ortho-allyl rearrangement reactivity
Rearrangement yield and product purity under chosen conditions
Isomer purity reference standard
Chromatographic retention difference from positional analogs
Resolution and peak purity verification in QC methods
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